molecular formula C5H3ClFNO B1592658 3-Chloro-2-fluoro-5-hydroxypyridine CAS No. 209328-72-3

3-Chloro-2-fluoro-5-hydroxypyridine

Cat. No. B1592658
M. Wt: 147.53 g/mol
InChI Key: IETLNKVWDZYCPN-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-hydroxypyridine, also known as 5-chloro-6-fluoropyridin-3-ol, is a chemical compound with the molecular formula C5H3ClFNO . It is a solid substance that is stored under inert gas (nitrogen or Argon) at 2-8°C .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro-5-hydroxypyridine is represented by the SMILES string OC1=CC(Cl)=C(F)N=C1 . The InChI key for this compound is IETLNKVWDZYCPN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Chloro-2-fluoro-5-hydroxypyridine has a molecular weight of 147.53 . It has a predicted boiling point of 354.4±37.0 °C and a density of 1.517 . The compound is a solid at room temperature .

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Field: Organic Chemistry
    • Application: Fluoropyridines, including 3-Fluoro-5-hydroxypyridine, are used in the synthesis of various fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • Method: The synthesis involves various reactions, including α and γ-activation of chloropyridines, as well as palladium-mediated reactions .
    • Results: The resulting fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Preparation of Pyridine Derivatives

    • Field: Medicinal Chemistry
    • Application: 3-Fluoro-5-hydroxypyridine is used in the preparation of pyridine derivatives as thyroid hormone β receptor agonists .
    • Method: The specific methods of preparation are not detailed in the source .
    • Results: The resulting pyridine derivatives could potentially be used as therapeutic agents .
  • Synthesis of Benzo[4,5]furopyridine Tricyclic Heterocycles

    • Field: Organic Chemistry
    • Application: 2-Chloro-3-hydroxypyridine, a compound similar to 3-Chloro-2-fluoro-5-hydroxypyridine, has been used in the synthesis of all four possible benzo[4,5]furopyridine tricyclic heterocycles .
    • Method: The synthesis involves α and γ-activation of chloropyridines, as well as palladium-mediated reactions .
    • Results: The resulting benzo[4,5]furopyridine tricyclic heterocycles could have various applications in medicinal chemistry .
  • Synthesis of High Affinity Nicotinic Ligand Analogs

    • Field: Medicinal Chemistry
    • Application: 3-Hydroxy-2-fluoropyridine, a compound similar to 3-Chloro-2-fluoro-5-hydroxypyridine, has been used for the preparation of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a closely related analog of the high affinity nicotinic ligand A-85380 .
    • Method: The synthesis involves diazotization of 2-amino-3-hydroxypyridine with NaNO2 in HBF4 solution .
    • Results: The resulting compound could potentially be used as a high affinity nicotinic ligand .
  • Preparation of 4-(5-chloropyridin-3-yloxy)isoquinoline

    • Field: Organic Chemistry
    • Application: 5-Chloro-3-hydroxypyridine, a compound similar to 3-Chloro-2-fluoro-5-hydroxypyridine, is used in the preparation of 4-(5-chloropyridin-3-yloxy)isoquinoline .
    • Method: The specific methods of preparation are not detailed in the source .
    • Results: The resulting compound could potentially have various applications in organic chemistry .
  • Study of Xanthine Dehydrogenase Mechanisms

    • Field: Biochemistry
    • Application: 5-chloro-2-hydroxypyridine, a compound similar to 3-Chloro-2-fluoro-5-hydroxypyridine, has been used to study the effect of dicumarol on xanthine dehydrogenase and the mechanism of mitomycin C bioreduction by xanthine dehydrogenase .
    • Method: The specific methods of study are not detailed in the source .
    • Results: The resulting studies could potentially provide insights into the mechanisms of xanthine dehydrogenase .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-6-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETLNKVWDZYCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625717
Record name 5-Chloro-6-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-hydroxypyridine

CAS RN

209328-72-3
Record name 5-Chloro-6-fluoro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209328-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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